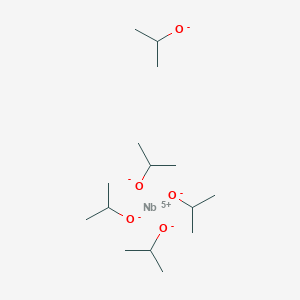
Pentakisisopropoxyniobium(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentakisisopropoxyniobium(V) is an organometallic compound with the chemical formula C₁₅H₃₅NbO₅. It is also known as niobium isopropoxide. This compound is notable for its use in various chemical processes and industrial applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentakisisopropoxyniobium(V) can be synthesized through the reaction of niobium pentachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent the hydrolysis of the product. The general reaction is as follows:
NbCl5+5C3H7OH→Nb(OCH(CH3)2)5+5HCl
This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Pentakisisopropoxyniobium(V) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Pentakisisopropoxyniobium(V) undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form niobium oxide and isopropanol.
Alcoholysis: Reacts with other alcohols to exchange the isopropoxide groups.
Thermal Decomposition: Decomposes upon heating to form niobium oxide and isopropanol.
Common Reagents and Conditions
Hydrolysis: Water is the common reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Other alcohols such as methanol or ethanol are used, and the reaction conditions vary depending on the desired product.
Thermal Decomposition: This reaction is conducted at elevated temperatures, often in an inert atmosphere to prevent oxidation.
Major Products Formed
Hydrolysis: Niobium oxide and isopropanol.
Alcoholysis: Niobium alkoxides and isopropanol.
Thermal Decomposition: Niobium oxide and isopropanol.
Aplicaciones Científicas De Investigación
Pentakisisopropoxyniobium(V) has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Science: Employed in the synthesis of niobium-containing materials, such as niobium oxide thin films and nanomaterials.
Biomedical Research: Investigated for its potential use in medical imaging and as a precursor for niobium-based biomaterials.
Industrial Chemistry: Utilized in the production of high-purity niobium compounds for electronic and optical applications.
Mecanismo De Acción
The mechanism of action of Pentakisisopropoxyniobium(V) in catalytic processes involves the coordination of the niobium center with reactant molecules, facilitating various chemical transformations. The niobium center acts as a Lewis acid, activating substrates and promoting reaction pathways that would otherwise be less favorable.
Comparación Con Compuestos Similares
Similar Compounds
Tantalum Isopropoxide: Similar in structure and reactivity, but with tantalum as the central metal.
Titanium Isopropoxide: Another similar compound, often used in similar applications but with different reactivity profiles.
Zirconium Isopropoxide: Shares similar properties and applications but differs in the stability and reactivity of the zirconium center.
Uniqueness
Pentakisisopropoxyniobium(V) is unique due to the specific properties of niobium, such as its ability to form stable complexes and its reactivity in various catalytic processes. Compared to similar compounds, it offers distinct advantages in certain applications, particularly in the synthesis of high-purity niobium materials and in catalytic reactions where niobium’s properties are particularly beneficial.
Propiedades
Número CAS |
18368-80-4 |
|---|---|
Fórmula molecular |
C15H40NbO5 |
Peso molecular |
393.38 g/mol |
Nombre IUPAC |
niobium;propan-2-ol |
InChI |
InChI=1S/5C3H8O.Nb/c5*1-3(2)4;/h5*3-4H,1-2H3; |
Clave InChI |
FTYCGXPVPAOYKN-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Nb+5] |
SMILES canónico |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Nb] |
Pictogramas |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















